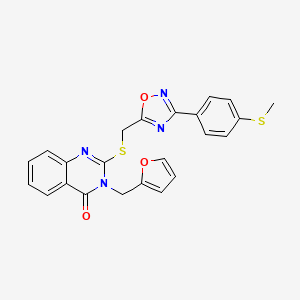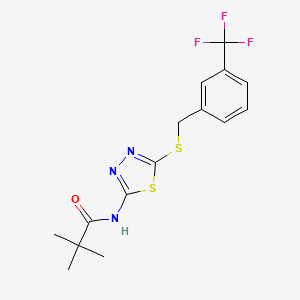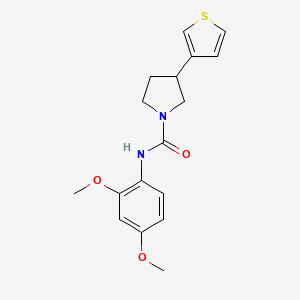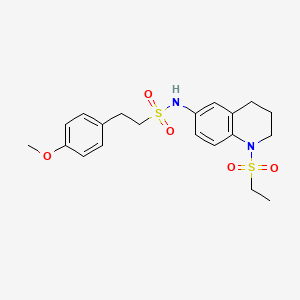![molecular formula C19H11ClO4S B2384690 2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one CAS No. 861353-00-6](/img/structure/B2384690.png)
2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 3H-benzo[f]chromen chalcone derivatives, has been reported. These were obtained from 2-hydroxy-1-naphthaldehyde as the starting material . Another synthesis method involves a one-pot three-component reaction of aromatic aldehydes, 4-nitrophenyl acetonitrile, and β-naphthol using p-toluenesulfonic acid (PTSA) as the catalyst .Scientific Research Applications
Antibacterial and Antiviral Potential
Research has demonstrated that chromen-3-one derivatives exhibit significant antibacterial and antiviral activities. A study synthesized novel chromen-2-one derivatives, showing promising antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011). Another study developed 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, which showed anti-tobacco mosaic virus activity, highlighting the antiviral potential of related compounds (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Synthesis of Chromen-3-one Derivatives
The synthesis of chromen-3-one derivatives, including those similar to 2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one, has been a significant area of research. Studies have explored various synthetic methods, including the use of environmentally benign catalysts for the synthesis of medicinally relevant chromenes (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016). Another study demonstrated the synthesis of sulfonyl chromen-4-ones through copper acetate mediated annulation, showcasing a method for constructing chromen-4-one derivatives with potential medicinal applications (Chang, Chen, & Wang, 2018).
Catalysis and Green Chemistry
Research into the applications of chromen-3-one derivatives also extends into the fields of catalysis and green chemistry. For instance, the preparation, characterization, and use of sulfonylbis(1,4-phenylene)bis(sulfamic acid) as a heterogeneous catalyst for the synthesis of chromene derivatives highlights the role of these compounds in promoting environmentally friendly chemical reactions (Mahmoodi & Khazaei, 2017).
Antioxidant and Cytotoxicity Studies
Chromen-3-one derivatives have been evaluated for their antioxidant and cytotoxic potentials. A study designing and synthesizing 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives investigated their antioxidant and anticancer potentials, revealing that some compounds exhibited better cytotoxic activities against various cancer cell lines compared to known anticancer agents (Zang, Bu, Yang, Han, & Lv, 2021).
Mechanism of Action
Target of Action
Chromanone derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities . They have been associated with various targets such as enzymes, receptors, and ion channels involved in diverse biological processes.
Mode of Action
Chromanone derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes . These interactions can result in the modulation of enzymatic activity, alteration of receptor signaling, or changes in ion channel function.
Biochemical Pathways
Chromanone derivatives have been reported to influence a variety of biochemical pathways . These can include pathways involved in cell proliferation, apoptosis, inflammation, oxidative stress, and neurotransmission.
Result of Action
Chromanone derivatives have been reported to exhibit a variety of biological activities, including anticancer, antioxidant, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of this compound .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonylbenzo[f]chromen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO4S/c20-13-6-8-14(9-7-13)25(22,23)18-11-16-15-4-2-1-3-12(15)5-10-17(16)24-19(18)21/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSDCNRMCATUAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
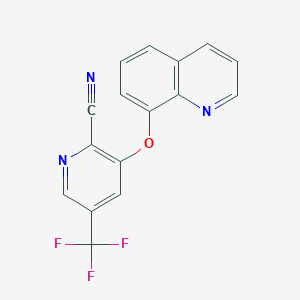
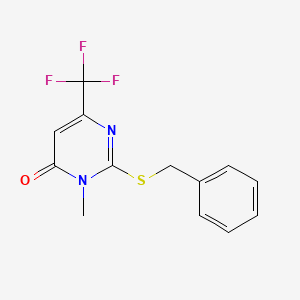

![6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2384614.png)
![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2384615.png)
![4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2384616.png)
![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)
![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384621.png)
